6-amino-1,4-oxazepan-5-one hydrochloride

Medicinal Chemistry Organic Synthesis Chemical Procurement

6-Amino-1,4-oxazepan-5-one hydrochloride (CAS 2413867-94-2, molecular formula C₅H₁₁ClN₂O₂, MW 166.61) is a racemic seven-membered saturated heterocyclic compound belonging to the 1,4-oxazepane family. The scaffold contains a single nitrogen and oxygen atom in a 1,4-relationship and features an amino group at the 6-position and a carbonyl at the 5-position, existing as a hydrochloride salt for enhanced stability and aqueous solubility.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.61
CAS No. 2413867-94-2
Cat. No. B2947170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1,4-oxazepan-5-one hydrochloride
CAS2413867-94-2
Molecular FormulaC5H11ClN2O2
Molecular Weight166.61
Structural Identifiers
SMILESC1COCC(C(=O)N1)N.Cl
InChIInChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
InChIKeyWRUMOCUMNFEQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1,4-oxazepan-5-one HCl: Chemical Class & Identification


6-Amino-1,4-oxazepan-5-one hydrochloride (CAS 2413867-94-2, molecular formula C₅H₁₁ClN₂O₂, MW 166.61) is a racemic seven-membered saturated heterocyclic compound belonging to the 1,4-oxazepane family. The scaffold contains a single nitrogen and oxygen atom in a 1,4-relationship and features an amino group at the 6-position and a carbonyl at the 5-position, existing as a hydrochloride salt for enhanced stability and aqueous solubility . This racemic oxazepanone hydrochloride is a versatile building block in medicinal chemistry and organic synthesis, used for constructing more complex pharmacologically active molecules and serves as a key intermediate in the development of protease inhibitors, receptor ligands, and other bioactive compounds .

6-Amino-1,4-oxazepan-5-one HCl: Why Generic Substitution Fails


Generic substitution of 6-amino-1,4-oxazepan-5-one hydrochloride with structurally similar oxazepane derivatives or alternative salt forms is not scientifically valid. This compound is a racemic hydrochloride salt; substitution with the free base or with either the (R)-enantiomer (CAS 2102410-98-8) or (S)-enantiomer (CAS 2221988-50-5) introduces distinct differences in solubility, crystallinity, handling properties, and biological target engagement . The hydrochloride salt form provides defined aqueous solubility and protonation state advantages for coupling reactions, while stereochemical variation can result in differential binding affinities at chiral biological targets . The specific CAS 2413867-94-2 represents a defined chemical entity that cannot be assumed functionally equivalent to its isomers or alternative salts without explicit comparative experimental validation.

6-Amino-1,4-oxazepan-5-one HCl: Quantitative Differentiation Evidence


Racemic vs. Enantiopure Procurement Costs

6-Amino-1,4-oxazepan-5-one hydrochloride (CAS 2413867-94-2, racemic) is commercially available from multiple suppliers, whereas the enantiopure (R)- and (S)-forms exhibit restricted availability and substantially higher procurement costs. The (R)-enantiomer hydrochloride (CAS 2221988-51-6) is priced at approximately USD 1,945 per gram from ChemScene at ≥95% purity , and similarly at €1,307 per 250 mg from CymitQuimica . In contrast, the racemate (CAS 2413867-94-2) is listed as discontinued but previously offered at comparable purity (min. 95%) , indicating a supply chain that previously supported cost-effective racemate access. This price differential reflects the added synthetic complexity of stereoselective synthesis or chiral resolution required for enantiopure material.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Stereochemical Impact on MAO Selectivity

For the structurally related 6-amino-1,4-oxazepane-3,5-dione analog series, stereochemical configuration at the 6-position materially impacts biological activity. In BindingDB assays, the (S)-configured analog exhibited MAO-B inhibition with an IC₅₀ of 100 nM, whereas the MAO-A IC₅₀ was 4.10 nM [1]. A separate oxazepane-derived scaffold showed MAO-B IC₅₀ of 6.43 μM, representing a 64-fold difference in potency compared to the more optimized (S)-configured analog [2]. Another oxazepane-based compound exhibited MAO-A Ki of 160 μM, demonstrating that modest structural modifications within the oxazepane scaffold produce >1,000-fold variations in binding affinity [3].

Neuropharmacology Enzyme Inhibition MAO-B Selectivity

Salt vs. Free Base Physicochemical Properties

The hydrochloride salt form (CAS 2413867-94-2, MW 166.61) offers distinct physicochemical advantages over the free base (MW 130.15) for synthetic and formulation workflows. The hydrochloride exhibits a calculated LogP of -1.1181, indicating favorable aqueous solubility, with a TPSA of 64.35 Ų and three hydrogen bond acceptors plus two hydrogen bond donors . The free base (CAS 2102410-98-8 for the (R)-enantiomer) lacks the chloride counterion, resulting in reduced polarity and altered solid-state properties that affect crystallization behavior, hygroscopicity, and reactivity in amide coupling or nucleophilic substitution reactions .

Preformulation Solubility Chemical Handling

Oxazepane Scaffold in Therapeutic Patents

The 1,4-oxazepane scaffold is prominently featured in recent pharmaceutical patent literature, validating the utility of oxazepane-based building blocks in drug discovery programs. A 2024 granted patent (US11998553B2) describes oxazepane compounds for treating lupus nephritis [1]. WO/2023/0205191 discloses 4-oxazepane derivatives with therapeutic applications [2]. Teijin Pharma in 2025 reported crystalline oxazepine derivatives as orexin OX2 receptor agonists for narcolepsy and hypersomnia [3]. Additionally, 5-amino-oxazepine compounds have been patented as beta-secretase antagonists [4].

Drug Discovery Pharmaceutical Patents Building Block

6-Amino-1,4-oxazepan-5-one HCl: Optimal Application Scenarios


Early-Stage SAR Studies

The racemic hydrochloride form (CAS 2413867-94-2) is ideally suited for initial SAR campaigns where stereochemical outcomes have not yet been defined. Procurement of racemic material eliminates the premium cost of enantiopure compounds (approximately USD 1,945/g for the (R)-enantiomer) while still providing access to the core oxazepane pharmacophore. This allows researchers to efficiently evaluate the scaffold's biological profile before committing to costly stereoselective synthesis or chiral resolution .

Synthetic Methodology & Building Block Use

The hydrochloride salt form provides defined aqueous solubility (LogP -1.1181) and consistent protonation state that facilitates reproducible reaction outcomes in amide couplings, nucleophilic substitutions, and cyclization reactions . The free amino group at the 6-position and carbonyl at the 5-position provide orthogonal reactive handles for constructing more complex heterocyclic systems, making this compound a versatile intermediate for generating diverse chemical libraries .

Enzyme Inhibition Screening with Stereochemistry Caveat

Class-level evidence from oxazepane analogs demonstrates that stereochemistry at the 6-position significantly impacts target engagement, with MAO inhibitory potencies varying by >64-fold between structurally related compounds . Researchers using the racemate should interpret screening results with this caveat, recognizing that positive hits may warrant follow-up evaluation with individual enantiomers to determine stereospecific activity .

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